molecular formula C19H18O4 B2713394 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one CAS No. 263364-88-1

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Cat. No.: B2713394
CAS No.: 263364-88-1
M. Wt: 310.349
InChI Key: WHBPEVFQOZDIGE-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by its unique structure, which includes an ethoxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 4th position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-ethoxy-4-methylcoumarin with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is unique due to the presence of both the ethoxy and methoxyphenyl groups, as well as the methyl group at the 4th position. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-4-22-15-9-10-16-12(2)18(19(20)23-17(16)11-15)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBPEVFQOZDIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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